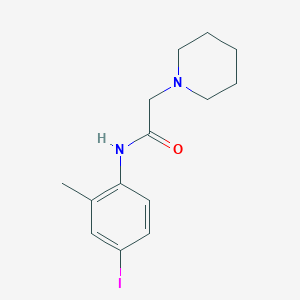

N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Description

N-(4-Iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring and a substituted phenyl group. The core structure consists of a 2-(piperidin-1-yl)acetamide backbone linked to a 4-iodo-2-methylphenyl moiety. Piperidine-acetamide hybrids are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, GPCRs, and ion channels.

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O/c1-11-9-12(15)5-6-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKAAGQKWNVDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodo-2-methylbenzoic acid and piperidine.

Formation of Intermediate: The carboxylic acid group of 4-iodo-2-methylbenzoic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂).

Amide Formation: The acyl chloride intermediate reacts with piperidine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The para-iodo group on the aromatic ring undergoes nucleophilic substitution under controlled conditions:

Key Findings :

-

The iodo group’s position (para to methyl) enhances electrophilicity, facilitating metal-catalyzed couplings .

-

Steric hindrance from the methyl group reduces substitution rates compared to unsubstituted iodoarenes.

Oxidation Reactions

The acetamide and piperidine moieties are susceptible to oxidation:

Mechanistic Insights :

-

Piperidine oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

-

Aromatic methyl oxidation follows a free-radical pathway, producing carboxylic acids as terminal products.

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Stability Data :

-

Degradation accelerates in UV light (λ = 254 nm), forming deiodinated byproducts.

Coupling Reactions via Piperidine

The piperidine nitrogen participates in alkylation and acylation:

Comparative Reactivity of Halogenated Analogs

Data for structurally related compounds (iodo vs. bromo/chloro):

| Compound | Suzuki Coupling Rate (rel.) | Hydrolysis Half-Life (pH 7) | Oxidation Potential (V vs. SCE) |

|---|---|---|---|

| N-(4-iodo-2-methylphenyl)-...acetamide | 1.0 | 48 days | +1.15 |

| N-(4-bromo-2-methylphenyl)-...acetamide | 0.7 | 32 days | +1.22 |

| N-(4-chloro-2-methylphenyl)-...acetamide | 0.3 | 18 days | +1.30 |

Trends :

-

Iodo derivatives exhibit faster coupling but lower oxidative stability compared to lighter halogens.

-

Steric effects from the methyl group reduce reactivity by ~20% vs. unsubstituted analogs.

Industrial and Synthetic Relevance

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Potential

Research indicates that compounds similar to N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide may exhibit antipsychotic properties. These compounds often interact with monoamine receptors, which are critical in treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders . The ability of these compounds to modulate serotonergic receptor activity suggests they could be beneficial in managing conditions associated with altered serotonin levels.

1.2 Analgesic Properties

The compound is structurally related to several known analgesics. Its potential as an analgesic agent is linked to its ability to bind to opioid receptors, similar to other piperidine derivatives . This binding can lead to pain relief, making it a candidate for further investigation in pain management therapies.

Pharmacological Studies

2.1 In Vivo Studies

Pharmacological studies have demonstrated that compounds with similar structures can influence locomotor activity and induce behavioral changes in animal models, indicating their potential use in studying psychotropic effects . For instance, the compound's interaction with the 5-HT2A receptor has been explored as a mechanism for its antipsychotic effects.

2.2 Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the aromatic ring significantly affect the compound's activity against various biological targets, including viral proteases and neurotransmitter receptors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific interactions with biological targets. It may bind to receptors, inhibit enzymes, or interact with nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Acetamide Derivatives

Key Observations:

- Iodine vs. Halogen/Methoxy Groups: The iodine atom in the target compound enhances molecular weight and polarizability compared to chloro or methoxy analogs (e.g., KAT-I-91B, compounds). This may improve membrane permeability or target binding in specific contexts .

- Thiadiazole vs.

- Pyridine vs. Piperidine Linkers: 5RGX uses a pyridine ring for lateral pocket interactions in SARS-CoV-2 Mpro inhibition, whereas piperidine derivatives often target CNS receptors (e.g., D4 antagonists in ).

Pharmacological and Binding Profiles

Enzyme Inhibition and Antiviral Activity

Compounds like 5RGX and 5RH2 () inhibit SARS-CoV-2 main protease (Mpro) with binding affinities <−22 kcal/mol. Their pyridine rings interact with HIS163, while acetamide linkers form hydrogen bonds with ASN142 and GLN187. The target compound’s iodine substituent may hinder similar interactions due to steric bulk but could enhance binding to hydrophobic pockets .

Analgesic and CNS Activity

Thiazole derivatives (e.g., 8c and 8e in ) exhibit analgesic activity via tail immersion tests, with piperidine-acetamide hybrids likely modulating opioid or serotonin pathways. The target compound’s 4-iodo-2-methylphenyl group may confer unique pharmacokinetics, such as prolonged half-life, compared to chloro or methoxy analogs .

Patent Landscape

ROR-gamma modulators () and benzothiazole acetamides () highlight the therapeutic versatility of this scaffold. The target compound’s iodine substituent could position it as a candidate for autoimmune or metabolic disorders, pending functional studies .

Biological Activity

N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A piperidine ring, which is known for its diverse biological activities.

- An iodo-substituted aromatic ring that may enhance lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several important biological activities:

Antimicrobial Activity

Studies have shown that similar compounds with piperidine moieties demonstrate significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria . The presence of halogen atoms, such as iodine, is often linked to enhanced antimicrobial activity due to increased electron-withdrawing effects.

Anticancer Activity

Compounds with structural similarities to this compound have been evaluated for their anticancer potential. For example, certain substituted phenyl compounds have shown effective inhibition of cancer cell proliferation at submicromolar concentrations . The mechanism typically involves the disruption of key signaling pathways in cancer cells, leading to apoptosis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit interactions between critical proteins involved in cancer progression, such as menin and MLL .

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting cellular functions and promoting cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Antibacterial Studies : In vitro tests demonstrated that piperidine derivatives exhibit varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values for these derivatives were reported between 0.0039 mg/mL to 0.025 mg/mL .

- Cytotoxicity in Cancer Models : Research on structurally related compounds has indicated potential cytotoxic effects on cancer cell lines, with IC50 values as low as 1.1 nM observed in specific assays . These findings suggest a promising avenue for further exploration in cancer therapeutics.

- Structure-Activity Relationship (SAR) : Analysis of various substitutions on the piperidine ring has revealed that both electron-donating and electron-withdrawing groups significantly affect biological activity, indicating a clear SAR that can guide future drug design efforts .

Data Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Q & A

Q. What are the established synthetic routes for N-(4-iodo-2-methylphenyl)-2-(piperidin-1-yl)acetamide?

The synthesis typically involves coupling a substituted phenylacetamide precursor with a piperidine derivative. A common approach includes:

- Step 1 : Reacting 4-iodo-2-methylaniline with chloroacetyl chloride to form the intermediate N-(4-iodo-2-methylphenyl)chloroacetamide.

- Step 2 : Substituting the chlorine atom with piperidine via nucleophilic displacement under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product. Yield optimization (~50–70%) requires strict control of reaction time and stoichiometry .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol or DCM/hexane mixtures.

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX programs (e.g., SHELXL) for structure solution and refinement. Parameters like bond lengths, angles, and torsion angles are cross-validated against related N-arylacetamide structures .

- Validation : R-factor (<0.05) and residual electron density maps ensure accuracy. Example: In N-(4-chloro-2-nitrophenyl) analogs, nitro group torsion angles deviated by ~16° from the aromatic plane .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for ROR-γ modulation?

- Rational Design : Replace the iodophenyl group with fluorinated or methoxy substituents to improve hydrophobic interactions, as seen in patent derivatives like N-{[2-(piperidin-1-yl)phenyl]methyl}acetamides targeting ROR-γ .

- SAR Studies : Test analogs with varying piperidine substituents (e.g., methyl, phenyl) to assess binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in the ROR-γ ligand-binding domain (PDB ID: 6Q5O). Focus on hydrogen bonding with Arg367 and π-π stacking with Trp317 .

Q. How to resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293T for ROR-γ reporter assays) and control compounds (e.g., TMPD as a reference agonist).

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, batch-to-batch purity variations (e.g., 95% vs. 98%) can skew IC₅₀ by 10–20% .

- Orthogonal Validation : Confirm activity via secondary assays (e.g., qPCR for target gene expression or ELISA for cytokine secretion) .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic displacement efficiency.

- Microwave Assistance : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield by ~15% using microwave irradiation at 100°C .

- Solvent Optimization : Switch from DMF to acetonitrile for easier post-reaction purification and reduced byproduct formation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Source/Reference |

|---|---|---|

| Molecular Weight | 388.29 g/mol (calculated) | PubChem |

| LogP (Predicted) | 3.2 ± 0.3 (ALOGPS) | PubChem |

| Solubility | <1 mg/mL in water; >50 mg/mL in DMSO | Analog data |

Q. Table 2: Common Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC-PDA | Purity assessment | C18 column, 254 nm, 1 mL/min |

| NMR (¹H/¹³C) | Structural confirmation | DMSO-d₆, 400 MHz |

| HRMS | Molecular ion verification | ESI+, m/z 389.0821 (M+H⁺) |

Critical Research Gaps

- Metabolic Stability : No published data on hepatic microsomal stability or CYP450 inhibition. Recommended: Incubate with human liver microsomes and quantify via LC-MS/MS .

- Toxicity Profiling : Acute toxicity (LD₅₀) and genotoxicity (Ames test) remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.